molecular formula C17H24N4O3S B2811251 N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-4-methoxy-2,3-dimethylbenzenesulfonamide CAS No. 1797329-60-2

N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-4-methoxy-2,3-dimethylbenzenesulfonamide

Cat. No.: B2811251
CAS No.: 1797329-60-2
M. Wt: 364.46
InChI Key: YLSRZGAXVCZETC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-4-methoxy-2,3-dimethylbenzenesulfonamide is a complex organic compound that features a combination of pyrimidine and benzenesulfonamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-4-methoxy-2,3-dimethylbenzenesulfonamide typically involves multi-step organic reactionsThe final step involves the sulfonamide formation through a reaction with 4-methoxy-2,3-dimethylbenzenesulfonyl chloride under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This includes the use of high-purity starting materials, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-4-methoxy-2,3-dimethylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the dimethylamino group or the sulfonamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-4-methoxy-2,3-dimethylbenzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-4-methoxy-2,3-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-4-methoxy-2,3-dimethylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl]-4-methoxy-2,3-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O3S/c1-11-9-17(21(4)5)20-16(19-11)10-18-25(22,23)15-8-7-14(24-6)12(2)13(15)3/h7-9,18H,10H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLSRZGAXVCZETC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)CNS(=O)(=O)C2=C(C(=C(C=C2)OC)C)C)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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